[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]acetic acid
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Overview
Description
[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]acetic acid is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives are significant due to their presence in many natural products and their role in cell biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a catalyst, along with hypophosphorous acid and triethylamine under reflux in 1-propanol . This reaction yields the desired indole derivative in moderate yields.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its indole core is a versatile scaffold for creating various derivatives with potential biological activities .
Biology
Biologically, indole derivatives are known for their antiviral, anti-inflammatory, and anticancer properties. This compound can be used in the development of new therapeutic agents targeting specific biological pathways .
Medicine
In medicine, this compound and its derivatives are investigated for their potential use in treating diseases such as cancer, viral infections, and inflammatory disorders .
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require the indole scaffold for their properties .
Mechanism of Action
The mechanism of action of [1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
1-Benzyl-1H-indole-3-carboxylic acid: Another indole derivative with potential biological activities.
3-(Methylsulfanyl)-1H-indole: A simpler indole derivative with similar chemical properties.
Uniqueness
[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methylsulfanyl groups on the indole ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C18H17NO2S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(1-benzyl-3-methylsulfanylindol-2-yl)acetic acid |
InChI |
InChI=1S/C18H17NO2S/c1-22-18-14-9-5-6-10-15(14)19(16(18)11-17(20)21)12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21) |
InChI Key |
ZNRFHFNEYSLUQB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
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